molecular formula C13H20ClNO3 B029990 Salbutamon Hydrochloride CAS No. 41489-89-8

Salbutamon Hydrochloride

Cat. No.: B029990
CAS No.: 41489-89-8
M. Wt: 273.75 g/mol
InChI Key: OFWSQQUAGFEQOV-UHFFFAOYSA-N
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Scientific Research Applications

Salbutamon Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Salbutamol Hydrochloride, also known as Albuterol , primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells . Salbutamol is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .

Mode of Action

Salbutamol interacts with its targets, the beta-2 adrenergic receptors, by acting as an agonist . This means it binds to these receptors and activates them . The activation of these receptors leads to a series of events that result in the relaxation of the bronchial smooth muscle . This interaction and the resulting changes help in alleviating symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptors, a biochemical pathway involving the conversion of ATP to cAMP is initiated . This signaling cascade ends with the inhibition of myosin phosphorylation and a decrease in the intracellular concentration of calcium ions . Both myosin phosphorylation and calcium ions are necessary for muscle contractions . Therefore, their inhibition leads to the relaxation of the bronchial smooth muscle .

Pharmacokinetics

The pharmacokinetic properties of Salbutamol, including its absorption, distribution, metabolism, and elimination (ADME), are diverse and depend on the route of administration . Salbutamol can be administered orally, intravenously (IV), intramuscularly (IM), subcutaneously, or by inhalation . The onset of action of the inhaled version is typically within 15 minutes and lasts for two to six hours . These properties impact the bioavailability of the drug and consequently, its efficacy and adverse effects .

Result of Action

The primary molecular and cellular effect of Salbutamol’s action is the relaxation of the bronchial smooth muscle . This results in bronchodilation, or the widening of the bronchial air passages . This effect helps to alleviate symptoms such as wheezing, coughing, chest tightness, and breathlessness in people with asthma and COPD .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Salbutamol. For instance, exposure to risk factors such as airborne environmental exposures (tobacco smoke, pollutants, and ozone), and viral respiratory infections can contribute to the risk of diseases like asthma . These factors can potentially affect the individual’s response to Salbutamol.

Safety and Hazards

Salbutamon Hydrochloride may be harmful if swallowed. It may cause serious eye irritation and may cause an allergic skin reaction. It may also be harmful to aquatic life with long-lasting effects .

Future Directions

Salbutamon Hydrochloride is often paired with inhaled corticosteroids (ICS) for the treatment of respiratory diseases. The combination of different drugs with different mechanisms of action is a common pharmacotherapeutic strategy for respiratory diseases .

Biochemical Analysis

Biochemical Properties

Salbutamon Hydrochloride interacts with β2-adrenergic receptors located primarily in the lungs . It has a higher specificity for pulmonary β2 receptors versus β1-adrenergic receptors located in the heart . The R-isomer of this compound has 150 times greater affinity for the β2-receptor than the S-isomer .

Cellular Effects

This compound exerts its effects on various types of cells, primarily the smooth muscle cells in the airways. It causes relaxation of these cells, leading to bronchodilation . This helps alleviate symptoms such as wheezing, coughing, chest tightness, and breathlessness in people with asthma and chronic obstructive pulmonary disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to β2-adrenergic receptors. This binding triggers a cascade of biochemical events leading to the relaxation of airway smooth muscle . It is also known to inhibit the release of mediators of immediate hypersensitivity reactions from cells, especially from mast cells .

Temporal Effects in Laboratory Settings

The onset of action of this compound is less than 15 minutes when inhaled, and less than 30 minutes when taken as a pill . Its effects last for 3-6 hours when inhaled, and up to 8 hours when taken as a pill

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in horses with equine asthma, it is recommended to use 500 mcg of this compound every 2 hours as needed

Metabolic Pathways

This compound is metabolized almost exclusively by sulphotransferase (SULT) 1 A3 to an inactive metabolite . It may also be metabolized by oxidative deamination and/or conjugation with glucuronide .

Transport and Distribution

It is known that it is excreted in the urine as free drug and as the metabolite .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where the β2-adrenergic receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salbutamon Hydrochloride can be synthesized through various methods. One common route involves the reaction of 4-hydroxyacetophenone with formaldehyde and hydrochloric acid to form 4-hydroxy-3-chloromethylacetophenone. This intermediate is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to yield a diacetate, which is subsequently brominated to form a bromo ketone. The bromo ketone is then reacted with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to produce the hydrochloride of the amino ketone, which is finally converted to the free base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions as described above, but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Salbutamon Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its quinones, alcohols, and substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for beta-2 adrenergic receptors, which minimizes cardiac side effects compared to less selective beta agonists. Additionally, its rapid onset of action and availability in various formulations make it a versatile and widely used medication .

Properties

IUPAC Name

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWSQQUAGFEQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608457
Record name 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41489-89-8
Record name 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salbutamol Hydrochloride EP Impurity J
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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